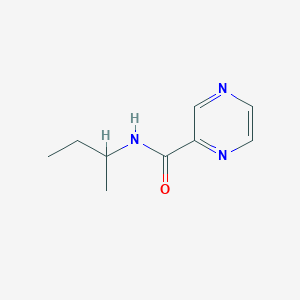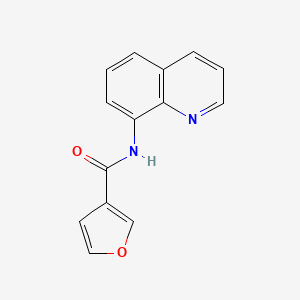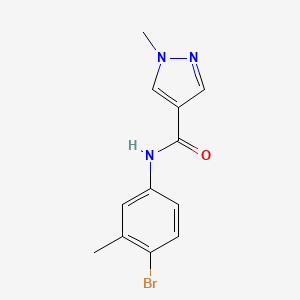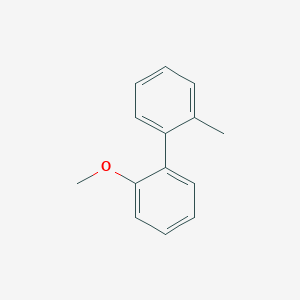
N-butan-2-ylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-ylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and food industries. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-ylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with N-butan-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-ylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyrazine-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N-butan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpyrazine-2-carboxamide
- N-phenylpyrazine-2-carboxamide
- N-methylpyrazine-2-carboxamide
Uniqueness
N-butan-2-ylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazine-2-carboxamide derivatives. Its butan-2-yl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-butan-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-7(2)12-9(13)8-6-10-4-5-11-8/h4-7H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPBADGTQOMBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B7485105.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B7485106.png)
![Phenyl-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7485115.png)
![[1-[4-(Methylsulfonylmethyl)benzoyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7485121.png)
![[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7485134.png)
![[1-(5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7485136.png)
![[2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B7485140.png)
![N-[3-[2,5-bis(trifluoromethyl)anilino]quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B7485153.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B7485157.png)



![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one](/img/structure/B7485193.png)

